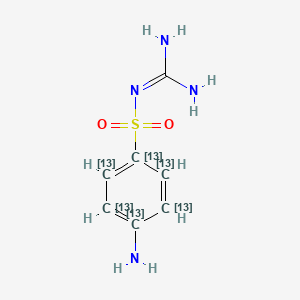
Sulfaguanidine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfaguanidine-13C6 is a labeled analogue of sulfaguanidine, a sulfonamide class antimicrobial agent. Sulfaguanidine is known for its oral activity and is used primarily for research purposes, particularly in the study of enteric infections such as bacillary dysentery . The compound is marked with six carbon-13 isotopes, making it useful in various scientific studies, including metabolic research and drug development .
Preparation Methods
The preparation of sulfaguanidine-13C6 involves several steps. One method includes the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process begins with the addition of ammonium nitrate and dicyandiamide in a reactor, followed by heating and the introduction of ammonia to produce guanidine nitrate. Concurrently, concentrated sulfuric acid is heated to obtain sulfur trioxide, which reacts with hydrogen chloride gas to form chlorosulfonic acid. This acid is then reacted with acetanilide to produce N-acetylsulfanilyl chloride. Finally, guanidine nitrate is dissolved in water and reacted with N-acetylsulfanilyl chloride under controlled pH conditions to yield sulfaguanidine .
Chemical Reactions Analysis
Sulfaguanidine-13C6 undergoes various chemical reactions typical of sulfonamides. These include:
Oxidation: Sulfaguanidine can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sulfaguanidine-13C6 has a wide range of applications in scientific research:
Mechanism of Action
Sulfaguanidine-13C6 exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Comparison with Similar Compounds
Sulfaguanidine-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Sulfadimidine: Another sulfonamide antibiotic used for similar purposes but without isotope labeling.
Sulfisoxazole: A sulfonamide with a slightly different structure, used primarily for urinary tract infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for a broader spectrum of antibacterial activity.
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.
Properties
Molecular Formula |
C7H10N4O2S |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonylguanidine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
BRBKOPJOKNSWSG-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N=C(N)N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















